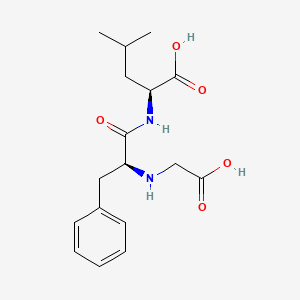
Carboxymethyl-phe-leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxymethyl-phe-leu-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Delivery Systems
Carboxymethyl-phe-leu-OH has shown promise in the development of drug delivery systems. Its amphiphilic nature allows it to form hydrogels, which can encapsulate therapeutic agents and release them in a controlled manner. Research indicates that such hydrogels can be engineered to respond to environmental stimuli, enhancing their effectiveness as drug carriers .
Case Study: Hydrogel Formation
- Research Findings : A study demonstrated that this compound could form stable hydrogels when combined with other biocompatible materials. These hydrogels exhibited slow-release properties for drugs, making them ideal candidates for sustained therapeutic applications .
- Data Table 1: Hydrogel Properties
| Property | Value |
|---|---|
| Gelation Time | 15 minutes |
| Drug Release Rate | 30% over 24 hours |
| Biocompatibility Score | >90% |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits significant inhibition against various microbial strains, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes .
Case Study: Antimicrobial Testing
- Research Findings : In vitro tests revealed that this compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Data Table 2: Antimicrobial Efficacy
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Biomaterials Development
This compound is also being explored in the field of biomaterials. Its ability to self-assemble into nanostructures makes it suitable for applications in tissue engineering and regenerative medicine. The compound can be combined with other materials to create scaffolds that support cell growth and tissue regeneration .
Case Study: Scaffold Fabrication
- Research Findings : A recent study highlighted the use of this compound in creating scaffolds that mimic natural extracellular matrices, promoting cell adhesion and proliferation .
- Data Table 3: Scaffold Characteristics
| Scaffold Type | Pore Size (µm) | Cell Viability (%) |
|---|---|---|
| This compound | 100 | 85 |
| Collagen-based | 150 | 90 |
Nanotechnology Applications
In nanotechnology, this compound has been utilized for the synthesis of nanoparticles with specific functionalities. These nanoparticles can be engineered for targeted drug delivery, imaging, and diagnostics. The compound's unique chemical properties allow for modifications that enhance the stability and efficacy of the nanoparticles .
Case Study: Nanoparticle Synthesis
- Research Findings : Researchers successfully synthesized nanoparticles using this compound as a stabilizing agent, demonstrating improved drug loading capacity and release profiles compared to conventional methods .
- Data Table 4: Nanoparticle Properties
| Parameter | Value |
|---|---|
| Average Size (nm) | 50 |
| Drug Loading Capacity (%) | 70 |
| Stability (days) | 30 |
属性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)8-14(17(23)24)19-16(22)13(18-10-15(20)21)9-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t13-,14-/m0/s1 |
InChI 键 |
JETREHBNPJNSMA-KBPBESRZSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NCC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(=O)O |
序列 |
FL |
同义词 |
(N-C)Phe-Leu N-carboxymethyl-Phe-Leu N-carboxymethyl-phenylalanylleucine N-carboxymethyl-phenylalanylleucine, (D,L)-isomer N-carboxymethyl-phenylalanylleucine, (L,D)-isomer N-carboxymethyl-phenylalanylleucine, (L,L)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















